molecular formula C15H19NO2 B5817168 (E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one

(E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one

Cat. No.: B5817168
M. Wt: 245.32 g/mol
InChI Key: ORMJRHNONYLETA-ACCUITESSA-N
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Description

(E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one is an organic compound characterized by the presence of a morpholine ring and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one typically involves the reaction of 4-methylbenzaldehyde with morpholine and a suitable enone precursor under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated reactors and precise control of reaction parameters to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

    Reduction: Formation of 1-(4-methylphenyl)-3-morpholin-4-ylbutan-1-ol.

    Substitution: Formation of 4-nitro-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one or 4-bromo-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one.

Scientific Research Applications

(E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it may interact with a receptor, triggering a signaling pathway that leads to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(4-methylphenyl)-but-3-en-2-one: Similar structure but lacks the morpholine ring.

    2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a similar aromatic ring but different functional groups.

Uniqueness

(E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one is unique due to the presence of both the morpholine ring and the butenone moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-morpholin-4-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-12-3-5-14(6-4-12)15(17)11-13(2)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMJRHNONYLETA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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